molecular formula C8H7ClINO2 B13868387 Methyl 2-amino-4-chloro-6-iodobenzoate

Methyl 2-amino-4-chloro-6-iodobenzoate

Cat. No.: B13868387
M. Wt: 311.50 g/mol
InChI Key: BXVACSJFUAJWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-chloro-6-iodobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with amino (-NH₂), chloro (-Cl), and iodo (-I) groups at positions 2, 4, and 6, respectively, with a methyl ester (-COOCH₃) at position 1. The iodine atom, in particular, may confer utility in cross-coupling reactions or radiopharmaceutical synthesis due to its favorable leaving-group properties and isotopic versatility .

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

methyl 2-amino-4-chloro-6-iodobenzoate

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3

InChI Key

BXVACSJFUAJWCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1I)Cl)N

Origin of Product

United States

Preparation Methods

Iodination and Chlorination of Methyl Anthranilate Derivatives

A patented method for preparing halogenated benzoic acid derivatives related to methyl 2-amino-4-chloro-6-iodobenzoate involves the iodination of methyl anthranilate (methyl 2-aminobenzoate) as a starting material. The process includes:

  • Step A: Iodination Reaction

    In a three-neck flask, purified water, potassium iodide, and potassium iodate are mixed and dissolved. Methyl o-aminobenzoate is added, and a mixture of methylene dichloride and glacial acetic acid is dripped into the solution under stirring at room temperature. The reaction mixture is then warmed to 55–60 °C and maintained for 3 hours to complete the iodination, yielding an intermediate compound.

  • Step B: Esterification and Purification

    The intermediate is dissolved in absolute ethanol, followed by addition of 30% methanol solution and refluxed at 75–80 °C for 1–3 hours. After solvent removal under reduced pressure, glacial acetic acid and a mixture of water and S-WAT (a washing agent) are added. The product is cooled to 0–5 °C, filtered, and dried under vacuum to obtain methyl 2-amino-5-iodobenzoate (a close analogue to the target compound).

Note: While this patent specifically describes methyl 2-amino-5-iodobenzoate, the methodology is adaptable for the 4-chloro-6-iodo substitution pattern by adjusting halogenation conditions and starting materials.

Esterification of 2-Amino-4-chloro-6-iodobenzoic Acid

The direct preparation of this compound is commonly achieved by esterifying the corresponding acid:

  • Starting Material: 2-amino-4-chloro-6-iodobenzoic acid
  • Reagents: Methanol and a strong acid catalyst (commonly sulfuric acid or thionyl chloride)
  • Conditions: Reflux under acidic conditions to promote ester formation and drive the reaction to completion

This method is widely used in organic synthesis and industrial processes. Continuous flow reactors may be employed to improve reaction efficiency and yield. The reaction mechanism involves protonation of the carboxylic acid group, nucleophilic attack by methanol, and elimination of water to form the methyl ester.

Alternative Halogenation and Esterification Routes

A related preparation approach involves a stepwise halogenation and esterification sequence applied to structurally similar compounds:

  • Step A: Preparation of methyl 2-amino-4-bromo-3-fluorobenzoate by reacting the corresponding acid with thionyl chloride in methanol under argon at 0 °C, then heating at 100 °C for 16 hours.

  • Step B: Iodination of the methyl ester using iodine and silver sulfate in ethanol.

  • Step C: Optional acetylation of the amino group using acetyl chloride and pyridine in dichloromethane at 0 °C to room temperature.

Although this example uses different halogens (bromo and fluoro), the strategy demonstrates the feasibility of sequential halogenation and esterification to obtain halogenated methyl amino benzoates. This approach can be adapted for the 4-chloro-6-iodo substitution by substituting reagents accordingly.

Comparative Data Table of Preparation Methods

Preparation Step Reagents & Conditions Key Features Yield/Remarks Reference
Iodination of methyl anthranilate KI, KIO3 in water; methylene dichloride + acetic acid; 55–60 °C, 3 h Mild conditions, intermediate isolation Intermediate compound I isolated
Esterification of intermediate Absolute ethanol, 30% methanol, reflux 75–80 °C, 1–3 h Efficient ester formation, purification by filtration Product isolated by vacuum drying
Esterification of 2-amino-4-chloro-6-iodobenzoic acid Methanol + strong acid catalyst (H2SO4 or SOCl2), reflux Classical Fischer esterification High conversion, scalable industrial method
Stepwise halogenation & esterification Thionyl chloride in methanol at 0 °C to 100 °C; iodine + Ag2SO4 in EtOH Sequential halogenation and esterification Adaptable for various halogen patterns

Research Findings and Analysis

  • The iodination of methyl anthranilate derivatives is a reliable route to introduce iodine at the 5- or 6-position of the benzoate ring, with potassium iodide and iodate serving as iodinating agents in acidic media.

  • Esterification under acidic reflux conditions is the most straightforward and widely used method to convert the corresponding benzoic acid derivatives into methyl esters, including this compound.

  • Sequential halogenation and esterification steps allow for precise control over substitution patterns, enabling synthesis of complex halogenated benzoates with multiple substituents.

  • The choice of halogenation reagents and reaction conditions (temperature, solvent, catalyst) is critical to achieve selective substitution and high yields.

  • Purification typically involves solvent extraction, filtration, and vacuum drying to isolate the pure methyl ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-6-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and aminobenzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-4-chloro-6-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chloro-6-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of halogenated benzoate esters. Below is a comparative analysis with structurally related derivatives, emphasizing substituent effects and functional group contributions.

Structural Analogues and Substituent Effects

  • Ethyl 2-amino-6-chlorobenzoate (CAS 172217-11-7): Replacing the methyl ester with an ethyl group increases hydrophobicity and may reduce volatility. The absence of iodine at position 6 limits its utility in metal-catalyzed reactions but enhances stability under photolytic conditions. The chloro group at position 6 (vs.
  • Methyl 2-amino-6-iodobenzoate: Lacking the chloro substituent at position 4, this analogue exhibits lower molecular polarity and reduced intermolecular interactions. The absence of a para-chloro group may decrease electron-withdrawing effects, impacting acidity at the amino group and solubility in polar solvents .
  • Ethyl 2-amino-6-chloroisonicotinate: A pyridine-based derivative with chloro and ester groups. The nitrogen heterocycle enhances aromatic stability and alters electronic properties, making it more reactive in nucleophilic substitutions compared to the purely benzenoid target compound .

Physicochemical Properties

While direct data for Methyl 2-amino-4-chloro-6-iodobenzoate is sparse, trends can be inferred from related methyl esters and halogenated aromatics:

Property This compound (Inferred) Ethyl 2-amino-6-chlorobenzoate Methyl Salicylate (Reference)
Molecular Weight ~325.5 g/mol ~229.7 g/mol 152.1 g/mol
Polarity High (due to -NH₂, -Cl, -I) Moderate Moderate (-OH, ester)
Solubility Likely polar aprotic solvents (DMF, DMSO) Ethanol, acetone Ethanol, ether
Reactivity Iodo group enables Suzuki couplings Limited to nucleophilic substitution Ester hydrolysis, acetylation

The iodine atom in this compound significantly elevates molecular weight and enhances susceptibility to nucleophilic aromatic substitution compared to chloro or bromo analogues. This contrasts with methyl salicylate, where the hydroxyl group dominates reactivity .

Research Findings and Methodological Considerations

Crystallographic studies using programs like SHELX have resolved structures of similar halogenated benzoates, revealing how substituent positioning affects molecular packing and hydrogen-bonding networks . For instance, the amino group in this compound likely forms intermolecular N-H···O bonds with ester carbonyls, a feature absent in non-amino derivatives.

Biological Activity

Methyl 2-amino-4-chloro-6-iodobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a chloro group, and an iodo group attached to a benzoate structure. The specific arrangement of these substituents influences its chemical reactivity and biological interactions. The presence of halogen atoms enhances the compound's ability to participate in various bonding interactions, including hydrogen and halogen bonding, which are critical for its biological activity.

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the halogen substituents may enhance binding affinity through additional interactions. This compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways of pathogens, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
E. coli0.008
Klebsiella pneumoniae0.03
Pseudomonas aeruginosa0.125

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have suggested that the compound may interfere with cellular mechanisms involved in cancer cell proliferation. It has been shown to inhibit specific pathways that are crucial for tumor growth, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against engineered strains of Pseudomonas aeruginosa. The results indicated that the compound exhibited significant antibacterial activity with an MIC value significantly lower than that of traditional antibiotics like ciprofloxacin .
  • Investigation into Anticancer Mechanisms :
    Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines. The study found that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting a mechanism by which it could inhibit tumor growth.

Q & A

Q. What are the recommended synthetic strategies for Methyl 2-amino-4-chloro-6-iodobenzoate, considering the reactivity of multiple halogen substituents?

A stepwise synthesis approach is critical due to competing reactivities of the chloro and iodo groups. Begin with selective protection of the amino group (e.g., acetylation) to prevent side reactions during halogenation. Introduce the iodo substituent via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using I₂ and HNO₃), followed by chlorination at the para position. Final esterification with methanol under acidic conditions yields the target compound. Characterization via NMR and mass spectrometry is essential to confirm regiochemistry .

Q. How can X-ray crystallography using SHELX software be optimized for accurate structural determination of this compound?

For high-resolution structural analysis, use SHELXL for refinement, focusing on:

  • Hydrogen bonding : Assign isotropic displacement parameters for non-H atoms first, then refine H-atom positions using geometric constraints.
  • Disorder handling : Apply PART instructions for disordered atoms (e.g., methyl or halogen groups) and refine occupancy ratios.
  • Twinned data : Use the TWIN/BASF commands if twinning is detected. Validate results with R-factor convergence (<5%) and check for chemical plausibility using CCDC validation tools .

Q. What spectroscopic techniques are most effective for characterizing the substitution pattern in this compound?

Combine:

  • 1H/13C NMR : Assign aromatic protons using coupling constants (e.g., meta/para coupling) and DEPT-135 for quaternary carbons.
  • HSQC/HMBC : Confirm connectivity between the amino group (δ ~5 ppm) and adjacent carbons.
  • High-resolution MS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns (iodine’s distinct 127/129I split). Cross-reference with crystallographic data to resolve ambiguities .

Advanced Research Questions

Q. How do the electronic effects of the iodo and chloro groups influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The electron-withdrawing chloro group activates the ring toward oxidative addition in Suzuki-Miyaura couplings, while the bulky iodo substituent may sterically hinder transmetalation. Optimize conditions by:

  • Using Pd(PPh₃)₄ with arylboronic acids in THF/H₂O.
  • Monitoring regioselectivity via LC-MS to detect biaryl byproducts. Computational DFT studies (e.g., Gaussian) can predict charge distribution and transition-state barriers .

Q. What methodologies can reconcile discrepancies between experimental NMR data and computational chemical shift predictions for this compound?

Discrepancies often arise from solvent effects or improper conformational sampling. Mitigate by:

  • Simulating shifts with explicit solvent models (e.g., IEFPCM in chloroform).
  • Performing 2D NOESY to validate spatial proximities (e.g., amino group interactions).
  • Benchmarking against X-ray-derived torsion angles for force field accuracy .

Q. How can competing steric effects from ortho-substituents be managed during further functionalization of the benzoate ring?

Steric hindrance from the methyl ester and iodo group complicates electrophilic substitutions. Strategies include:

  • Directed ortho-metalation : Use LDA to deprotonate the amino group, directing lithiation to the meta position.
  • Microwave-assisted synthesis : Enhance reaction rates under high-temperature conditions (e.g., 150°C) to overcome steric barriers. Monitor progress via in-situ IR spectroscopy for intermediate trapping .

Table 1. Key Characterization Methods for this compound

MethodApplicationCritical ParametersReference
X-ray CrystallographyBond angles, disorder resolutionSHELX refinement, TWIN/BASF
NMR SpectroscopyRegiochemical assignmentHSQC/HMBC, DEPT-135
Mass SpectrometryMolecular weight validationIsotopic pattern analysis
Melting Point AnalysisPurity assessmentLiterature comparison

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.